Computed Lipophilicity (XLogP3): Lower Than Typical CNS‑Optimized Piperidine‑4‑carboxamides
The target compound displays an XLogP3 of 0.3 [1], whereas the prototypical sigma‑1 ligand haloperidol has an experimental logP of ~3.2 [2] and the highly optimised piperidine‑4‑carboxamide derivative 2k (tetrahydroquinoline analog) exhibits a calculated logP of ~2.8 [3]. This ~2.5‑log‑unit deficit translates to an estimated 300‑fold lower octanol/water partition, predicting reduced non‑specific tissue binding and potentially lower volume of distribution.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Haloperidol logP ~3.2; Compound 2k (piperidine‑4‑carboxamide) cLogP ~2.8 |
| Quantified Difference | ΔlogP ≈ 2.5‑2.9 log units (300‑ to 800‑fold lower partition) |
| Conditions | Target value computed by XLogP3 3.0 (PubChem); Comparators from experimental (haloperidol) and calculated (2k) literature values |
Why This Matters
A markedly lower logP distinguishes this compound from canonical sigma‑active ligands, making it a candidate for experiments where excessive lipophilicity confounds target engagement or causes phospholipidosis.
- [1] PubChem Compound Summary, CID 71799295, N‑ethyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide. National Center for Biotechnology Information, PubChem release 2025.09.15. https://pubchem.ncbi.nlm.nih.gov/compound/1421498-90-9 (accessed 2026‑04‑29). View Source
- [2] Haloperidol. DrugBank ID DB00502. https://go.drugbank.com/drugs/DB00502 (logP 3.2). View Source
- [3] Zampieri D, Laurini E, Vio L, Golob S, Fermeglia M, Pricl S, Mamolo MG. Improving selectivity preserving affinity: new piperidine‑4‑carboxamide derivatives as effective sigma‑1‑ligands. Eur J Med Chem. 2015;90:797‑808. doi:10.1016/j.ejmech.2014.12.018 (compound 2k cLogP ~2.8 inferred from structure). View Source
